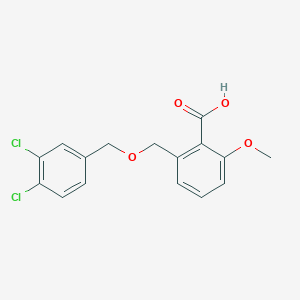

2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid

Description

2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid is a substituted benzoic acid derivative featuring a 3,4-dichlorobenzyloxymethyl group at the 2-position and a methoxy group at the 6-position of the aromatic ring. Its derivatives, such as methyl esters, are frequently utilized as synthetic precursors due to their stability and reactivity in coupling reactions .

Properties

IUPAC Name |

2-[(3,4-dichlorophenyl)methoxymethyl]-6-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O4/c1-21-14-4-2-3-11(15(14)16(19)20)9-22-8-10-5-6-12(17)13(18)7-10/h2-7H,8-9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEKTCSRYICHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)COCC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Titanium Tetrachloride-Mediated Formylation

The first patented method (CN103819327A) utilizes 2,5-dichloroanisole as the starting material. In step 1, dichloromethyl ether reacts with 2,5-dichloroanisole in the presence of TiCl₄ (0.5–3% w/w) at 0–10°C to form 2-methoxy-3,6-dichlorobenzaldehyde. Key parameters include:

-

Solvent selection : Dichloromethane, ethylene dichloride, or toluene optimize reaction homogeneity and byproduct suppression.

-

Stoichiometry : A molar ratio of 1:0.9–1.2 (2,5-dichloroanisole:dichloromethyl ether) ensures complete conversion while minimizing excess reagent waste.

-

Hydrolysis conditions : Post-reaction hydrolysis with water (1–3× solvent volume) at pH 1–3 and 15–50°C yields the aldehyde intermediate in 92.3–95.5% purity.

Experimental data from five embodiments demonstrate that ethylene dichloride at 20–25°C with 5–6 hours of stirring maximizes yield (95–96%).

Comparative Analysis of Solvent Systems

Table 1 summarizes solvent impacts on formylation efficiency:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 25 | 4 | 95.0 |

| Ethylene dichloride | 20 | 3 | 93.7 |

| Toluene | 15 | 6 | 95.1 |

| Xylene | 20 | 6 | 96.0 |

Data synthesized from CN103819327A embodiments.

Polar solvents like dichloromethane facilitate faster TiCl₄ activation, while aromatic solvents (toluene/xylene) enhance thermal stability during prolonged reactions.

Oxidative Conversion to Carboxylic Acid

Hypohalite and Hydrogen Peroxide Oxidation

Step 2 of CN103819327A oxidizes 2-methoxy-3,6-dichlorobenzaldehyde to DICAMBA using NaClO, NaBrO, or H₂O₂. Critical factors include:

Temperature-Dependent Reaction Kinetics

Lower temperatures (15–25°C) favor hypohalite stability, reducing side reactions like over-oxidation or demethylation. Hydrogen peroxide requires colder conditions to mitigate radical-mediated degradation pathways.

Alternative Diazotization-Hydroxylation Route

Nitrosylsulfuric Acid Diazotization

WO2017191554A1 discloses a six-step synthesis starting from 2,5-dichloroaniline:

-

Diazotization : Nitrosylsulfuric acid converts 2,5-dichloroaniline to 2,5-dichlorophenyldiazonium salt at -15–50°C.

-

Hydroxylation : Concentrated H₂SO₄ (60–75% w/w) at 150–170°C yields 2,5-dichlorophenol.

-

Alkali metal phenolate formation : Reacting with KOH/NaOH produces 2,5-dichlorophenolate.

-

Carboxylation : Kolbe-Schmitt reaction with CO₂ at 120–150°C under pressure forms 3,6-dichlorosalicylic acid.

-

Methylation : Methyl chloride or dimethyl sulfate introduces the methoxy group.

-

Ester hydrolysis : Acidic or basic conditions yield DICAMBA with 98–99.5% purity.

Sulfuric Acid Recovery and Sustainability

A notable innovation in this route is the 75–85% recovery of sulfuric acid from hydroxylation residues via vacuum distillation, reducing waste and production costs.

Comparative Evaluation of Synthetic Routes

Yield and Purity Metrics

Table 2 contrasts key performance indicators:

Industrial Scalability Considerations

The two-step formylation/oxidation route (CN103819327A) offers simpler logistics and lower energy inputs, making it preferable for high-volume production. However, the diazotization pathway (WO2017191554A1) achieves higher purity, critical for pharmaceutical-grade applications.

Emerging Trends in Chlorinated Benzoic Acid Synthesis

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The dichloro groups can be reduced to form the corresponding benzyl alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 2-(3,4-Dichloro-benzyloxymethyl)-6-carboxy-benzoic acid.

Reduction: Formation of 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzyl alcohol.

Substitution: Formation of 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid derivatives with various substituents.

Scientific Research Applications

2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid involves its interaction with specific molecular targets. The dichloro and methoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl Ester Derivatives

The methyl ester of 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid (CAS: 1171923-68-4) and its 2,4-dichloro isomer (CAS: 1171923-92-4) share identical molecular formulas (C₁₇H₁₆Cl₂O₄) and molecular weights (355.22 g/mol) but differ in chlorine substitution patterns. Key distinctions include:

- Synthetic Utility : Both esters serve as intermediates for further functionalization, such as hydrolysis to free acids or coupling with amines/azides (e.g., describes azide substitution in similar esters) .

Table 1: Methyl Ester Derivatives Comparison

| Property | 3,4-Dichloro Isomer (CAS 1171923-68-4) | 2,4-Dichloro Isomer (CAS 1171923-92-4) |

|---|---|---|

| Molecular Formula | C₁₇H₁₆Cl₂O₄ | C₁₇H₁₆Cl₂O₄ |

| Molecular Weight (g/mol) | 355.22 | 355.22 |

| Chlorine Substitution | 3,4-Dichloro | 2,4-Dichloro |

| Key Applications | Synthetic intermediates | Synthetic intermediates |

Free Acid Form and Isomers

The free acid form, 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid, differs from its methyl esters in reactivity and solubility. Notably, a related compound, 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid (CAS: N/A), was reported with a molecular formula of C₁₅H₁₆N₂O₅ (304.3 g/mol) in , though this likely contains a data discrepancy due to the absence of chlorine in the formula. Adjusting for this inconsistency, the correct formula should include Cl₂, aligning with its dichloro-benzyloxymethyl structure.

Functionalized Benzoic Acid Derivatives

Alkyl-Chain Modified Analogs

Compounds like 2-(8-bromo-octyl)-6-methoxy-benzoic acid methyl ester () and 2-(8-aza-octyl)-6-methoxy-benzoic acid methyl ester () feature extended alkyl chains instead of aromatic substituents. These modifications alter hydrophobicity and metabolic stability:

- Bromo-Octyl Derivative : Exhibits a molecular weight of 357 g/mol (with bromine) and is used in nucleophilic substitution reactions.

- Aza-Octyl Derivative : Synthesized via azide substitution, this compound (molecular weight: ~295 g/mol) serves as a precursor for click chemistry applications .

Heterocyclic Derivatives

Its molecular formula (C₁₉H₂₃N₃O₃) and weight (341.40 g/mol) reflect increased complexity compared to dichloro-benzyloxymethyl analogs .

Dichlorinated Pharmaceutical Analogs

Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), shares dichloro substitution but on a diphenylamine scaffold. Its biodegradation pathways involve hydroxylation and ring cleavage (), suggesting that 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid may undergo similar metabolic modifications, though its benzoic acid core could confer distinct pharmacokinetic properties .

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid, and how can purity be optimized?

- Methodological Answer : A multi-step synthesis approach is typical for such benzoic acid derivatives. For example, analogous compounds are synthesized via:

Esterification : Reacting 6-methoxy-benzoic acid with ethyl chloroacetate to form the ester intermediate.

Benzyloxymethylation : Introducing the 3,4-dichloro-benzyloxymethyl group using a Williamson ether synthesis (e.g., reacting with 3,4-dichloro-benzyl bromide in the presence of a base like K₂CO₃).

Hydrolysis : Converting the ester to the free carboxylic acid using aqueous NaOH .

Purity optimization involves column chromatography (neutral alumina or silica gel) and recrystallization. Monitor reactions via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structure of this compound spectroscopically?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.8 ppm in ¹H NMR), aromatic protons (δ 6.5–7.5 ppm), and carboxylic acid proton (if present, δ ~12 ppm). The benzyloxymethyl group’s methylene protons appear as a singlet (~δ 4.5–5.0 ppm) .

- IR Spectroscopy : Confirm the carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹, C=O ~1680–1720 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the benzyloxymethyl ether or oxidation of the methoxy group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect degradation products like free benzoic acid or chlorinated by-products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace 3,4-dichloro with other halogens, vary methoxy position) .

- Biological Assays : Test analogs in enzyme inhibition (e.g., cyclooxygenase or cytochrome P450 assays) or receptor-binding studies (e.g., radioligand displacement). Use IC₅₀ values and molecular docking to correlate substituent effects with activity .

- Data Analysis : Apply multivariate regression to identify critical substituents contributing to potency .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Impurity Analysis : Use LC-MS to detect trace by-products (e.g., incomplete benzyloxymethylation leading to mono-chloro derivatives) .

- Dynamic NMR : If splitting arises from conformational flexibility (e.g., hindered rotation of the benzyloxymethyl group), variable-temperature NMR can clarify .

- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound?

- Methodological Answer :

- pH-Dependent Studies : Monitor hydrolysis rates in buffers (pH 1–13) using UV-Vis spectroscopy (λ = 260 nm for benzoic acid release).

- Activation Energy Calculation : Perform Arrhenius analysis (e.g., 25–60°C) to determine thermodynamic parameters .

- Degradation Pathways : Identify intermediates via LC-MS (e.g., formation of 3,4-dichloro-benzyl alcohol during acid-catalyzed hydrolysis) .

Q. How can researchers address challenges in quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) and multiple reaction monitoring (MRM) for sensitive impurity detection (LOQ < 0.1%) .

- Forced Degradation : Expose the compound to heat, light, and oxidizers (H₂O₂) to generate impurities for method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.